![molecular formula C10H15N3O5 B12506037 1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12506037.png)

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

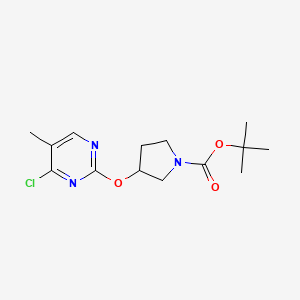

1-[5-(aminométhyl)-4-hydroxy-3-méthoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé présente un cycle pyrimidinique fusionné à un cycle oxolane, qui est en outre substitué par un groupe aminométhyl, un groupe hydroxyle et un groupe méthoxy. Sa structure unique lui permet de participer à diverses réactions chimiques et en fait un candidat précieux pour la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 1-[5-(aminométhyl)-4-hydroxy-3-méthoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à cycliser des précurseurs appropriés dans des conditions contrôlées. Le groupe aminométhyl peut être introduit par amination réductrice, tandis que les groupes hydroxyle et méthoxy peuvent être ajoutés par des réactions d'hydroxylation et de méthylation sélectives .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement élevé et une pureté élevée. La synthèse à grande échelle utilise souvent des réacteurs à écoulement continu et des systèmes catalytiques avancés pour améliorer l'efficacité des réactions et minimiser les sous-produits . L'utilisation de principes de chimie verte, tels que les réactions sans solvant et les catalyseurs recyclables, est également mise en avant pour réduire l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

1-[5-(aminométhyl)-4-hydroxy-3-méthoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : PCC, DMP ou autres agents oxydants doux.

Réduction : NaBH4, LiAlH4 ou hydrogénation catalytique.

Substitution : Nucléophiles tels que les halogénures, les amines ou les thiols dans des conditions appropriées.

Principaux produits

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'amines ou d'alcools.

Substitution : Introduction de divers groupes fonctionnels en fonction du nucléophile utilisé.

Applications de la recherche scientifique

1-[5-(aminométhyl)-4-hydroxy-3-méthoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione a une large gamme d'applications dans la recherche scientifique :

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.

Mécanisme d'action

Le mécanisme par lequel 1-[5-(aminométhyl)-4-hydroxy-3-méthoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Le groupe aminométhyl peut former des liaisons hydrogène avec les protéines cibles, influençant leur activité . Les groupes hydroxyle et méthoxy peuvent participer à diverses interactions biochimiques, modulant l'activité biologique globale du composé . Ces interactions peuvent entraîner des modifications des processus cellulaires, faisant du composé un outil précieux pour l'étude des systèmes biologiques.

Applications De Recherche Scientifique

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity . The hydroxy and methoxy groups can participate in various biochemical interactions, modulating the compound’s overall biological activity . These interactions can lead to changes in cellular processes, making the compound a valuable tool for studying biological systems.

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-Bis(aminométhyl)furane : Un monomère biorénové utilisé dans les applications polymériques.

5-Hydroxymethylfurfural : Un produit chimique de plateforme dérivé de la biomasse, utilisé pour la synthèse de divers produits à valeur ajoutée.

Unicité

1-[5-(aminométhyl)-4-hydroxy-3-méthoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurales

Propriétés

Formule moléculaire |

C10H15N3O5 |

|---|---|

Poids moléculaire |

257.24 g/mol |

Nom IUPAC |

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-11)18-9(8)13-3-2-6(14)12-10(13)16/h2-3,5,7-9,15H,4,11H2,1H3,(H,12,14,16) |

Clé InChI |

AKIJBHYLTMJYGW-UHFFFAOYSA-N |

SMILES canonique |

COC1C(C(OC1N2C=CC(=O)NC2=O)CN)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)

![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)

![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)

![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)

![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)

![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12506020.png)

![2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12506028.png)